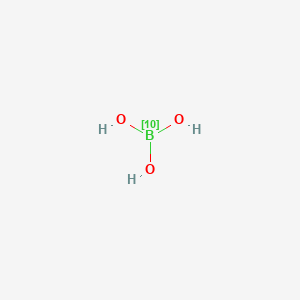
Zinc, isotope of mass 66
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, isotope of mass 66, is one of the five stable isotopes of zinc, which is a metallic element with the atomic number 30. This isotope, denoted as Zinc-66, has an atomic mass of approximately 65.926 atomic mass units and constitutes about 27.9% of naturally occurring zinc . Zinc is an essential trace element involved in various biological processes and is widely used in different industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Zinc-66 typically involves the separation of zinc isotopes using mass spectrometry techniques such as multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS). This method allows for the precise determination and separation of zinc isotopes without the need for column chromatography .
Industrial Production Methods: Industrial production of Zinc-66 can be achieved through the enrichment of naturally occurring zinc using gas centrifugation or electromagnetic isotope separation. These methods exploit the slight differences in mass between the isotopes to achieve separation.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc-66, like other zinc isotopes, primarily exists in the +2 oxidation state (Zn(II)). It undergoes various chemical reactions, including:
Oxidation: Zinc can be oxidized to form zinc oxide (ZnO).
Reduction: Zinc oxide can be reduced back to metallic zinc using reducing agents like carbon.
Substitution: Zinc can participate in substitution reactions, forming compounds such as zinc chloride (ZnCl₂) when reacted with hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Carbon or hydrogen gas at high temperatures.
Substitution: Hydrochloric acid or other halogen acids.
Major Products:
Oxidation: Zinc oxide (ZnO)
Reduction: Metallic zinc (Zn)
Substitution: Zinc chloride (ZnCl₂)
Applications De Recherche Scientifique
Zinc-66 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying zinc’s role in various chemical processes and reactions.
Biology: Helps in understanding zinc’s function in biological systems, including enzyme activity and protein structure.
Medicine: Used in medical research to study zinc’s role in human health, including its involvement in immune function and cellular metabolism.
Mécanisme D'action
Zinc-66 can be compared with other stable isotopes of zinc, such as Zinc-64, Zinc-67, Zinc-68, and Zinc-70. While all these isotopes share similar chemical properties, their differences in atomic mass can lead to slight variations in their behavior in isotopic fractionation studies. Zinc-66 is unique due to its specific abundance and its use in high-precision isotopic analysis .
Comparaison Avec Des Composés Similaires
- Zinc-64
- Zinc-67
- Zinc-68
- Zinc-70
Zinc-66’s unique properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in advancing our understanding of zinc’s role in different fields.
Propriétés
IUPAC Name |
zinc-66 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Zn/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHKCACWOHOZIP-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[66Zn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.926034 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14378-33-7 |
Source


|
| Record name | Zinc, isotope of mass 66 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)


